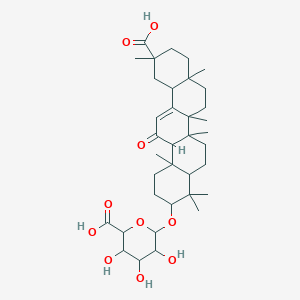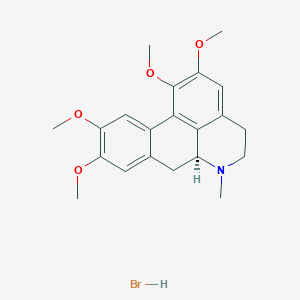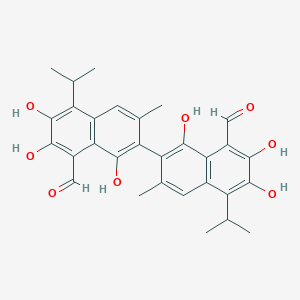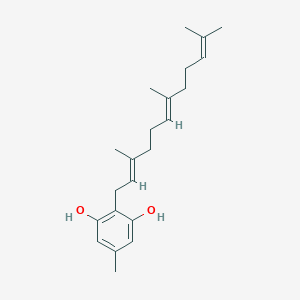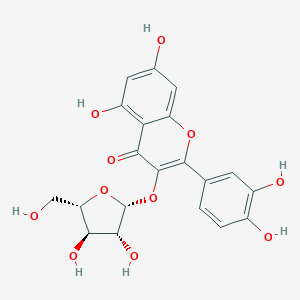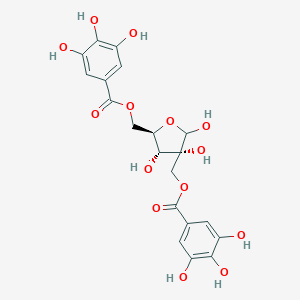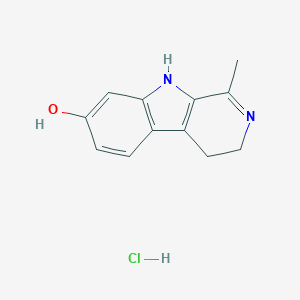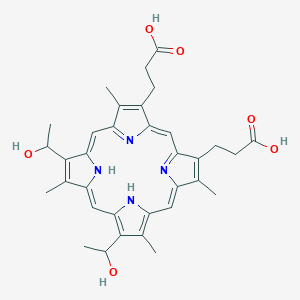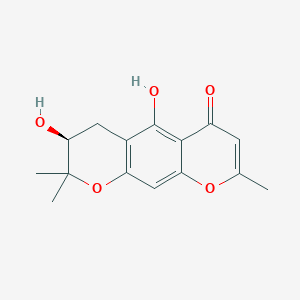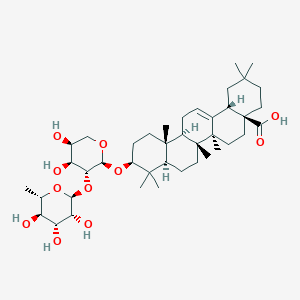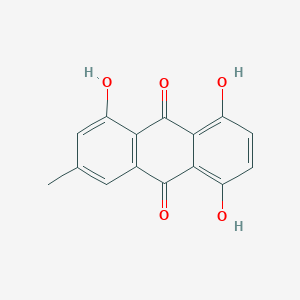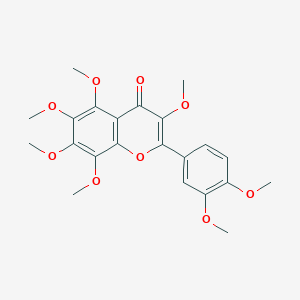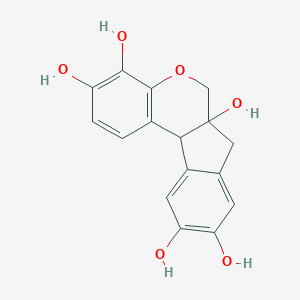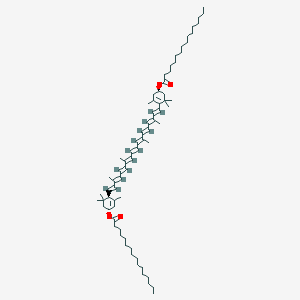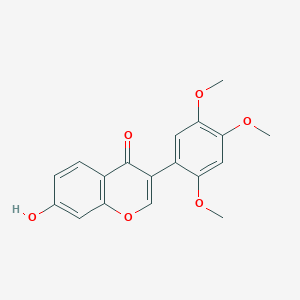
7-Hydroxy-2',4',5'-trimethoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2',4',5'-trimethoxyisoflavone, also known as 7,2',4',5'-tetramethoxyisoflavone (TMF), is a naturally occurring isoflavone found in various plants, such as the Brazilian red propolis, soybeans, and peanuts. It has gained attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Applications De Recherche Scientifique
Antiurolithiatic and Diuretic Activity
7-Hydroxy-2',4',5'-trimethoxyisoflavone has demonstrated significant potential in medical applications, particularly in the treatment of urinary stones. A study conducted on rats revealed that this compound significantly reduced the size of urinary stones and increased urine volume, indicating its antiurolithiatic and diuretic activities (Pérez G. et al., 2000).
Role in Chemical Synthesis
This isoflavone also plays a vital role in chemical synthesis. It is used in the synthesis of various complex compounds, such as 3-Hydroxy-8,9-dimethoxypterocarpan, highlighting its importance in the field of organic chemistry and drug development (Fukui, K. et al., 1969).
Discovery in Natural Products
Natural products research has identified 7-Hydroxy-2',4',5'-trimethoxyisoflavone in various plants, contributing to the understanding of plant biochemistry and potential therapeutic uses. For instance, it was isolated from Ficus lyrata, providing insight into the chemical composition of this plant (Basudan, O. et al., 2005).
Biotransformation Studies
Biotransformation studies have shown that 7-Hydroxy-2',4',5'-trimethoxyisoflavone can be metabolized by larvae of the common cutworm (Spodoptera litura), providing valuable information on the metabolic pathways of isoflavones in insects (Takahashi, K. et al., 2006).
Metabolism and Pharmacokinetics
Further research into the metabolism of related compounds, like 5,7,3',4'-tetramethoxyflavone, has been conducted to understand how these substances are processed in the body, which is crucial for developing pharmacokinetic profiles and potential therapeutic applications (Lu, W.-C. et al., 2012).
Cytotoxic Properties
Studies on cytotoxic properties of related flavonoids have been conducted, which can lead to potential applications in cancer therapy. For example, research on Eysenhardtia polystachya, which contains this isoflavone, has revealed cytotoxic activity against certain cell lines (Alvarez, L. et al., 1998).
Propriétés
Numéro CAS |
29096-94-4 |
|---|---|
Nom du produit |
7-Hydroxy-2',4',5'-trimethoxyisoflavone |
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
7-hydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-8-17(23-3)16(22-2)7-12(14)13-9-24-15-6-10(19)4-5-11(15)18(13)20/h4-9,19H,1-3H3 |
Clé InChI |
IXZYJZHCXHSCDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Synonymes |
7-Hydroxy-3-(2,4,5-trimethoxyphenyl)chromone; 7-Hydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



